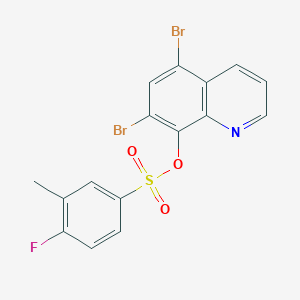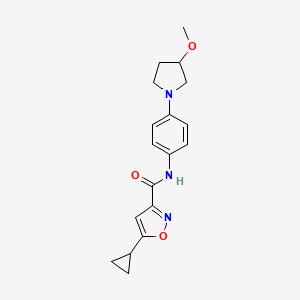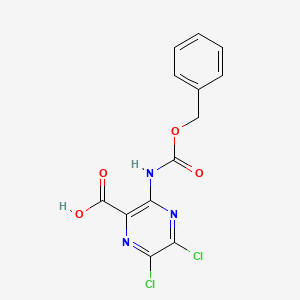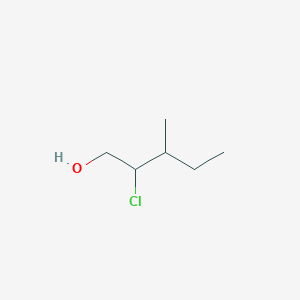
5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for 5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate are not available in the search results, quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery .科学的研究の応用
Antimicrobial Activities
Research has demonstrated the effectiveness of quinoline derivatives in antimicrobial applications. For instance, Dixit et al. (2010) synthesized a novel ligand with quinoline and sulfonamide moieties, showing significant antimicrobial and antifungal activities, surpassing those of parent compounds. This suggests the potential use of similar compounds, like 5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate, in developing new antimicrobial agents [R. Dixit, S. Vanparia, Tarosh S. Patel, et al., 2010].
Krishna (2018) also highlighted the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, demonstrating potent antibacterial and antifungal activities. This underscores the relevance of bromoquinolinyl sulfonate derivatives in antimicrobial research [P. Krishna, 2018].
Synthesis and Chemical Analysis
The synthesis and chemical analysis of quinoline derivatives have been extensively studied, showing their utility in various chemical reactions and as potential intermediates for further chemical modifications. Janakiramudu et al. (2017) presented the synthesis of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, highlighting their antimicrobial potency and the importance of structural modifications for biological activity [D. B. Janakiramudu, D. Subba Rao, C. Srikanth, et al., 2017].
Lin, Ni, and Kokot (2012) developed a novel electrode modified with a quinoline derivative for the electrochemical analysis of nitroaniline isomers, showcasing the utility of quinoline sulfonates in analytical chemistry [Xiaoyun Lin, Y. Ni, S. Kokot, 2012].
Catalysis and Organic Synthesis
Quinoline sulfonates are also significant in catalysis. Conelly-Espinosa and Morales‐Morales (2010) reported the use of 8-hydroxyquinoline-5-sulfonic acid as an efficient catalyst in Suzuki–Miyaura cross-couplings, indicating the catalytic potential of quinoline derivatives in facilitating organic reactions in water, which could be relevant for compounds like 5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate [Patricia Conelly-Espinosa, D. Morales‐Morales, 2010].
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-fluoro-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2FNO3S/c1-9-7-10(4-5-14(9)19)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYVBKPALNUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)
![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2704314.png)

![1-Cyclopentyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2704318.png)

